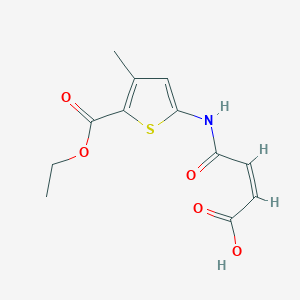

(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid

Description

(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is a structurally complex organic compound featuring a thiophene ring substituted with an ethoxycarbonyl group at position 5 and a methyl group at position 2. The thiophene moiety is linked via an amide bond to a (Z)-configured but-2-enoic acid chain. This Z stereochemistry at the double bond is critical for its molecular interactions and physicochemical properties. Its synthesis likely involves condensation reactions between thiophene derivatives and activated carbonyl intermediates, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

(Z)-4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-3-18-12(17)11-7(2)6-9(19-11)13-8(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGBYOULJYWIFM-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C\C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Substitution Reactions: The ethoxycarbonyl and methyl groups are introduced to the thiophene ring through electrophilic aromatic substitution reactions.

Amidation: The amino group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Formation of the Enone: The final step involves the formation of the enone structure through a condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the enone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Esters, amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thiophene-containing substrates. It may also serve as a model compound for studying the metabolism of thiophene derivatives in biological systems.

Medicine

In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be employed in the synthesis of specialty chemicals used in various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone group can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on core modifications:

*Calculated based on molecular formula C₁₃H₁₅NO₅S.

Key Observations :

- Thiophene vs. Thiazolidinone/Thiophenone: The target compound’s thiophene core provides π-conjugation and metabolic stability compared to thiazolidinones (e.g., compound in ), which may exhibit higher reactivity due to the thiazolidinone ring’s electrophilic nature. Thiophenones (e.g., ) lack the extended conjugation of the butenoic acid chain, limiting their utility in targeted interactions.

- Ethoxycarbonyl Group : This substituent enhances lipophilicity (logP ~1.5–2.0 estimated) compared to the methoxy group in (logP ~0.5), which may improve membrane permeability.

Physicochemical Properties

- Hydrogen Bonding: The target compound has three hydrogen bond donors (amide NH, carboxylic acid OH) and five acceptors (carbonyl oxygens, thiophene S), comparable to the thiazolidinone in but with greater acidity due to the carboxylic acid group (pKa ~2–3).

- Solubility: The carboxylic acid group improves aqueous solubility relative to non-ionic analogs like the thiophenone in .

Potential Bioactivity

While direct data are absent, structural parallels suggest possible bioactivity:

- The ethoxycarbonyl and methyl groups on thiophene may mimic substrates of cytochrome P450 enzymes, as seen in thiophene-containing drugs.

- The Z-butenoic acid chain could act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins, similar to α,β-unsaturated carbonyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.